![molecular formula C8H8BrN3O B2610074 (R)-1-(4-Bromophenyl)-2-azidoethanol CAS No. 169272-23-5](/img/structure/B2610074.png)
(R)-1-(4-Bromophenyl)-2-azidoethanol
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Description
The compound “®-1-(4-Bromophenyl)-2-azidoethanol” is a complex organic molecule. It likely contains a bromophenyl group, an azido group, and an ethanol group. The “®” indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image .
Synthesis Analysis
While specific synthesis methods for “®-1-(4-Bromophenyl)-2-azidoethanol” were not found, similar compounds have been synthesized through various methods. For example, the Suzuki–Miyaura reaction has been used to couple bromophenyl compounds with boronic acids .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography and spectroscopy .Chemical Reactions Analysis
Again, while specific reactions involving “®-1-(4-Bromophenyl)-2-azidoethanol” were not found, bromophenyl compounds have been involved in various reactions, such as the Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques, including elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R)-2-azido-1-(4-bromophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZXBMAYVQBAK-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN=[N+]=[N-])O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN=[N+]=[N-])O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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